molecular formula C9H17NO3 B13038500 Methyl 4-ethoxypiperidine-4-carboxylate

Methyl 4-ethoxypiperidine-4-carboxylate

Cat. No.: B13038500
M. Wt: 187.24 g/mol
InChI Key: CFMDWXXHRCOPFU-UHFFFAOYSA-N
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Description

Methyl 4-ethoxypiperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxypiperidine-4-carboxylate typically involves the esterification of 4-ethoxypiperidine-4-carboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxypiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-ethoxypiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-ethoxypiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-ethoxypiperidine-4-carboxylate
  • Methyl piperidine-4-carboxylate
  • Methyl 4-methylpiperidine-4-carboxylate

Uniqueness

Methyl 4-ethoxypiperidine-4-carboxylate is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions with biological targets. This makes it distinct from other piperidine derivatives and potentially more suitable for certain applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 4-ethoxypiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3

InChI Key

CFMDWXXHRCOPFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCNCC1)C(=O)OC

Origin of Product

United States

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